molecular formula C13H17N3 B11771457 N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine

N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine

Cat. No.: B11771457
M. Wt: 215.29 g/mol
InChI Key: MTJBWJSIHHVKHM-UHFFFAOYSA-N
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Description

N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine is a heterocyclic organic compound that features an imidazole ring, a phenyl group, and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Ethylamine Side Chain: The ethylamine side chain can be attached through a reductive amination reaction, where an aldehyde or ketone reacts with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the imidazole ring to a dihydroimidazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine side chain or the phenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemical Applications

Synthesis and Precursor Role
N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with enhanced properties.

Mechanism of Action
The compound interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors, influencing neurotransmission and signal transduction pathways. This interaction is crucial for its applications in pharmacology and neuroscience.

Biological Applications

Neurotransmitter Modulation
Research indicates that this compound can modulate neurotransmitter levels, particularly serotonin and dopamine. This modulation suggests potential applications in treating mood disorders and neurodegenerative diseases.

Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. For instance, it demonstrated no significant cytotoxicity against B16F10 melanoma cells at specific concentrations over 48 hours, indicating a favorable safety profile for further research.

Pharmacological Applications

Therapeutic Potential
The compound has been investigated for its therapeutic effects in conditions such as depression and anxiety due to its ability to influence neurotransmitter systems. Its pharmacological profile suggests it may act as an agonist or antagonist at specific receptor sites.

Case Study 1: Neurotransmitter Interaction

A study focused on the compound's interaction with serotonin receptors revealed that it could enhance serotonin release in neuronal cultures, suggesting antidepressant-like effects.

Case Study 2: Behavioral Studies

Behavioral assays conducted on animal models demonstrated that administration of this compound resulted in increased locomotor activity, hinting at stimulant properties similar to other phenylethylamines.

Summary of Research Findings

Research has highlighted several biological activities associated with this compound:

Activity TypeFindings
Neurotransmitter ModulationInfluences serotonin and dopamine levels
Cytotoxicity StudiesNo significant cytotoxic effects on B16F10 melanoma cells
Pharmacological ApplicationsPotential treatment for mood disorders

Mechanism of Action

The mechanism of action of N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-imidazol-2-yl)-2-phenylethanamine: Lacks the ethyl group, which may affect its binding affinity and selectivity.

    N-methyl-1-(1H-imidazol-2-yl)-2-phenylethanamine: Contains a methyl group instead of an ethyl group, potentially altering its pharmacokinetic properties.

    1-(1H-imidazol-2-yl)-2-(4-methylphenyl)ethanamine: Features a methyl-substituted phenyl group, which can influence its electronic and steric properties.

Uniqueness

N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine is unique due to the presence of the ethylamine side chain, which can enhance its solubility, bioavailability, and interaction with specific molecular targets compared to its analogs.

Biological Activity

N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine is a compound of significant interest in pharmacological research due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C15_{15}H20_{20}N2_{2}
  • Molecular Weight : Approximately 217.29 g/mol
  • Structural Features : The compound features an ethyl group attached to an imidazole ring and a phenylethanamine moiety, which contributes to its biological activity.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Mechanism of Action : The compound appears to inhibit bacterial growth by interfering with fatty acid synthesis through the inhibition of specific enzymes such as FabH in Escherichia coli. This disruption leads to impaired bacterial replication and eventual cell death.

Minimum Inhibitory Concentration (MIC) : Studies have shown that the MIC values for this compound against common pathogens are promising. For instance:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.005
Escherichia coli0.010
Pseudomonas aeruginosa0.015

These values indicate strong antibacterial efficacy, particularly against S. aureus and E. coli, which are critical targets in antibiotic development .

Case Studies

  • Study on Antimicrobial Activity :
    A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results demonstrated that this compound had significant activity against multiple strains, with complete bacterial death observed within 8 hours at sub-MIC concentrations .
  • Pharmacokinetic Evaluation :
    In vivo studies involving diabetic rat models indicated that this compound significantly reduced ocular permeability, suggesting potential applications in treating diabetic macular edema .

Interaction Studies

This compound interacts with various biological targets, which can influence its pharmacological profile:

Enzyme Inhibition

The compound has been shown to act as an inhibitor of vascular adhesion protein 1 (VAP-1), a target implicated in inflammatory processes. This inhibition could provide therapeutic benefits in conditions characterized by excessive inflammation .

Structure–Activity Relationship (SAR)

The structural modifications of imidazole derivatives have been extensively studied to optimize their biological activity. The presence of the ethyl group in this compound enhances its lipophilicity, potentially improving membrane permeability and bioavailability compared to similar compounds without this substitution .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

N-ethyl-1-(1H-imidazol-2-yl)-2-phenylethanamine

InChI

InChI=1S/C13H17N3/c1-2-14-12(13-15-8-9-16-13)10-11-6-4-3-5-7-11/h3-9,12,14H,2,10H2,1H3,(H,15,16)

InChI Key

MTJBWJSIHHVKHM-UHFFFAOYSA-N

Canonical SMILES

CCNC(CC1=CC=CC=C1)C2=NC=CN2

Origin of Product

United States

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